molecular formula C22H22N2O3S3 B14983134 N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B14983134
M. Wt: 458.6 g/mol
InChI Key: LYOFMLGTZDIATO-UHFFFAOYSA-N
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Description

N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of phenylsulfanyl, thiophene-sulfonyl, and piperidine-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural properties of this compound make it suitable for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and thiophene-sulfonyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE include:

Uniqueness

What sets N-[2-(PHENYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both phenylsulfanyl and thiophene-sulfonyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C22H22N2O3S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C22H22N2O3S3/c25-22(17-8-6-14-24(16-17)30(26,27)21-13-7-15-28-21)23-19-11-4-5-12-20(19)29-18-9-2-1-3-10-18/h1-5,7,9-13,15,17H,6,8,14,16H2,(H,23,25)

InChI Key

LYOFMLGTZDIATO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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